Acid catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine and reaction with aromatic aldehydes†
RSC Advances Pub Date: 2016-01-08 DOI: 10.1039/C5RA19785F
Abstract
The hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine, prepared from a quinazolino[3,4-a]quinazoline, was reacted with aromatic aldehydes under conventional heating or microwave irradiation, leading to high yields of tetracyclic dihydroquinazolines.

Recommended Literature
- [1] C(sp2)–H functionalization of aldehyde-derived hydrazones via a radical process
- [2] BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†
- [3] Carbon nanocage-based nanozyme as an endogenous H2O2-activated oxygenerator for real-time bimodal imaging and enhanced phototherapy of esophageal cancer†
- [4] Caffeoylquinic acid derived free radicals identified during antioxidant reactions of bitter tea (Ilex latifolia and Ilex kudincha)
- [5] Characteristic interface point defects at transition metal–oxide interfaces†‡
- [6] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [7] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
- [8] Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†
- [9] C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stability
- [10] Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†

Journal Name:RSC Advances
research_products
-
CAS no.: 898758-21-9